5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an amino group, a dimethoxyphenyl group, a benzodiazole moiety, and a dihydropyrrolone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Moiety: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Dihydropyrrolone Ring: This step involves the cyclization of an intermediate compound, typically through a condensation reaction with an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Quinones, oxides, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,5-dimethoxyphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: A similar compound lacking the methyl group on the benzodiazole moiety.
5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: A similar compound with a different position of the carbonyl group in the dihydropyrrolone ring.
Uniqueness
The presence of the methyl group on the benzodiazole moiety and the specific positioning of the carbonyl group in the dihydropyrrolone ring make 5-Amino-1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one unique
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H20N4O3/c1-23-14-7-5-4-6-13(14)22-20(23)18-16(25)11-24(19(18)21)15-10-12(26-2)8-9-17(15)27-3/h4-10,21,25H,11H2,1-3H3 |
InChI Key |
SFUMGWBEAMTQKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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